(E)-1-Cyclohexyl-4-methylpent-2-en-1-one

Description

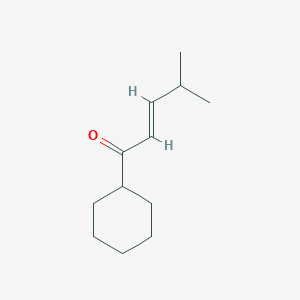

(E)-1-Cyclohexyl-4-methylpent-2-en-1-one is a cyclic ketone featuring a cyclohexyl group attached to a pent-2-en-1-one backbone with a methyl substituent at the 4-position. Its IUPAC name and structure (Figure 1) highlight the conjugated enone system, which confers reactivity typical of α,β-unsaturated ketones. The (E)-stereochemistry at the double bond influences its spatial arrangement and intermolecular interactions, impacting solubility, stability, and biological activity .

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

(E)-1-cyclohexyl-4-methylpent-2-en-1-one |

InChI |

InChI=1S/C12H20O/c1-10(2)8-9-12(13)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3/b9-8+ |

InChI Key |

CLTPRCHPQWGFBP-CMDGGOBGSA-N |

Isomeric SMILES |

CC(C)/C=C/C(=O)C1CCCCC1 |

Canonical SMILES |

CC(C)C=CC(=O)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Cyclohexyl-4-methylpent-2-en-1-one typically involves the aldol condensation reaction. This reaction is carried out between cyclohexanone and 4-methylpent-2-enal in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of (E)-1-Cyclohexyl-4-methylpent-2-en-1-one can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Cyclohexyl-4-methylpent-2-en-1-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or hydrazines replace the oxygen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.

Substitution: Ammonia or hydrazine in an alcoholic medium at reflux temperature.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amines or hydrazones.

Scientific Research Applications

(E)-1-Cyclohexyl-4-methylpent-2-en-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of (E)-1-Cyclohexyl-4-methylpent-2-en-1-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modifying their activity. Additionally, it can interact with cell membranes, altering their permeability and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

(a) 1-Cyclohexyl-2,4-dimethylpent-4-en-1-one

- Molecular Formula : C₁₄H₂₂O

- CAS No.: 62834-91-7

- Key Differences: A methyl group replaces the hydrogen at the 2-position. The double bond is at the 4-position (pent-4-en-1-one) instead of 2-position.

(b) 2-Cyclohexen-1-one, 4-(hydroxymethyl)-2-methyl-5-(1-methylethenyl)-

- Molecular Formula : C₁₁H₁₆O₂

- CAS No.: 88991-95-1

- Key Differences :

- Hydroxymethyl and methylethenyl substituents introduce polarity and steric bulk.

- Impact : Enhanced solubility in polar solvents due to the hydroxyl group; reduced volatility compared to the target compound.

(c) 3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one

- Molecular Formula : C₈H₁₂O₂

- CAS No.: 42348-12-9

- Key Differences: Smaller cyclopentane ring with hydroxyl and ethyl groups.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Notes:

- The target compound’s α,β-unsaturated ketone system likely enhances reactivity toward nucleophilic additions (e.g., Michael additions) compared to analogs with isolated double bonds .

- Hydroxyl-containing analogs (e.g., ) exhibit higher polarity, affecting their chromatographic behavior in GC-MS analyses, as seen in studies of volatile organic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.